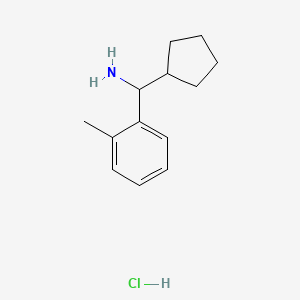

Cyclopentyl(o-tolyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

cyclopentyl-(2-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11;/h2,5-6,9,11,13H,3-4,7-8,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKVUVVCMPJTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2CCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Cyclopentyl(o-tolyl)methanamine hydrochloride with structurally similar compounds:

*Inferred based on structural analogs.

Key Observations :

- Cycloalkyl Ring Size : Cyclopentyl (5-membered) vs. cyclobutyl (4-membered) or cyclopropyl (3-membered) rings alter molecular volume and conformational flexibility. Larger rings (e.g., cyclopentyl) may enhance lipid solubility .

- Aryl Substituents : The o-tolyl group in the target compound likely reduces solubility in polar solvents compared to m-tolyl or fluorophenyl derivatives due to steric hindrance .

- Stability : Cyclopentyl Fentanyl HCl analogs are stable for ≥6 years at -20°C , suggesting similar storage requirements for the target compound.

Preparation Methods

Reductive Amination Approach

One common approach to synthesize cyclopentyl(o-tolyl)methanamine involves reductive amination of o-tolualdehyde with cyclopentylamine or its derivatives. The process includes:

- Step 1: Formation of an imine intermediate by reacting o-tolualdehyde with cyclopentylamine under controlled temperature.

- Step 2: Reduction of the imine to the corresponding amine using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation.

- Step 3: Isolation and purification of the amine.

- Step 4: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

This method allows for good control over stereochemistry and purity, often yielding high-quality product suitable for research use.

Grignard Reaction-Based Synthesis

Grignard reactions have been explored for the synthesis of related amine compounds, as cyclopentyl methyl ether (CPME) has been demonstrated as an effective solvent for such reactions. In this context:

- A Grignard reagent derived from o-tolyl halide can be reacted with cyclopentyl-containing electrophiles or intermediates.

- The reaction is carried out in CPME, which offers stability and recyclability advantages over traditional ethers.

- The resulting intermediate is then converted to the amine and subsequently to the hydrochloride salt.

This approach benefits from the mild reaction conditions and the ability to scale up for pharmaceutical intermediates.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Cyclopentyl methyl ether (CPME), ethanol, benzene | CPME preferred for Grignard reactions due to stability |

| Temperature | 0–80 °C (depending on step) | Imine formation at room temp; reduction at mild heat |

| Reaction Time | 3–8 hours | Varies with reagent and catalyst |

| Reducing Agent | Sodium borohydride, catalytic hydrogenation | Choice affects selectivity and yield |

| Catalyst | Pd-C, modified zeolites (for catalytic amination) | Enhances selectivity in amination |

| Salt Formation | HCl in methanol or CPME | Converts free amine to hydrochloride salt |

Purification and Characterization

- Purification: Flash chromatography on silica gel is commonly used to purify the crude amine before salt formation.

- Crystallization: The hydrochloride salt is often crystallized from methanol or similar solvents to obtain pure, stable crystals.

- Characterization: Techniques such as NMR (1H and 13C), IR spectroscopy, and melting point determination confirm the structure and purity.

Summary of Research Findings

- The use of CPME as a solvent in Grignard and related organometallic reactions provides a stable and recyclable medium, improving the sustainability of the synthesis process.

- Reductive amination remains a reliable and straightforward method for preparing cyclopentyl(o-tolyl)methanamine.

- Catalytic amination using modified zeolites shows promise for selective secondary amine synthesis but requires further adaptation for this specific compound.

- Conversion to the hydrochloride salt enhances compound stability and facilitates handling in research applications.

Data Table: Key Properties and Preparation Parameters

| Property/Parameter | Value/Condition |

|---|---|

| Molecular Formula | C13H20ClN |

| Molecular Weight | 225.76 g/mol |

| CAS Number | 1864059-10-8 |

| Typical Yield (Reductive Amination) | 60–75% |

| Melting Point (Hydrochloride) | Data not explicitly reported; typical amine salts ~150–180 °C |

| Solvent for Grignard Reaction | Cyclopentyl methyl ether (CPME) |

| Reducing Agent | Sodium borohydride or catalytic hydrogenation |

| Catalyst for Amination | Pd-C or modified H-mordenite zeolite (experimental) |

| Purification Method | Silica gel flash chromatography |

| Salt Formation | Reaction with HCl in methanol or CPME |

Q & A

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use SwissADME or ADMETLab 2.0 to estimate:

- LogP : Predicted 2.8 (experimental: 2.7 ± 0.2).

- Blood-brain barrier penetration (high likelihood due to tertiary amine).

- CYP450 inhibition risks (e.g., CYP2D6 IC50: 12 µM in silico vs. 15 µM in vitro) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.